molecular formula C16H12N2S B566007 10-Allyl-10H-phenothiazine-2-carbonitrile CAS No. 1796956-57-4

10-Allyl-10H-phenothiazine-2-carbonitrile

Cat. No.: B566007
CAS No.: 1796956-57-4
M. Wt: 264.346
InChI Key: ITOVAUWHGDAVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Allyl-10H-phenothiazine-2-carbonitrile is a phenothiazine derivative of significant interest in medicinal chemistry and materials science research. The compound features a phenothiazine core, a structure known for its electron-donating properties, which is functionalized with an allyl group at the nitrogen atom and a cyano group at the 2-position. These modifications make it a valuable intermediate for constructing more complex molecular architectures. In pharmaceutical research, this compound serves as a key precursor for the development of potential anticancer agents. Phenothiazine-based chalcones and cyanochalcones have been rationally designed as dual inhibitors, targeting both farnesyltransferase and tubulin polymerization—two critical biological targets in oncology . Such dual inhibitors represent an innovative strategy to overcome drug resistance in cancer chemotherapy. The core phenothiazine structure is also investigated for its diverse biological activities, which include antimicrobial, antioxidant, and anti-inflammatory effects . In the field of materials science, phenothiazine derivatives are extensively studied for their electrochemical, photovoltaic, and photo-physical properties . The donor-acceptor (D-π-A) configuration, where the phenothiazine unit often acts as the electron donor, facilitates electron transfer, making these compounds suitable for applications in dye-sensitized solar cells (DSSC) and as components in nonlinear optical (NLO) materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation .

Properties

IUPAC Name

10-prop-2-enylphenothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S/c1-2-9-18-13-5-3-4-6-15(13)19-16-8-7-12(11-17)10-14(16)18/h2-8,10H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOVAUWHGDAVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Allylation via Nucleophilic Substitution

In US5321026A, 10-allyl substitution is achieved by reacting 2-cyano phenothiazine with allyl bromide in the presence of potassium carbonate (K₂CO₃) and sodium iodide (NaI) in acetonitrile under reflux. The reaction proceeds via an SN2 mechanism, where the phenothiazine nitrogen acts as a nucleophile:

2-Cyano phenothiazine+Allyl bromideK2CO3,NaI, CH3CN10-Allyl-10H-phenothiazine-2-carbonitrile\text{2-Cyano phenothiazine} + \text{Allyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{NaI, CH}_3\text{CN}} \text{this compound}

Key parameters include:

  • Temperature : Reflux (82°C) for 4 hours.

  • Yield : 60–70% after column chromatography (silica gel, cyclohexane/ethyl acetate gradient).

  • Purification : Residual allyl bromide is removed by washing with 0.5N HCl, followed by recrystallization in isopropyl ether.

Optimization of Alkylation Conditions

The choice of solvent and base significantly impacts efficiency. Dimethylformamide (DMF) enhances solubility but requires stringent moisture control. Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) increases reactivity but raises costs. Pilot-scale trials recommend acetonitrile for its balance of polarity and boiling point.

Cyclization of 2-Aminobenzenethiols with Allyl-Substituted Ketones

An alternative method avoids pre-functionalized phenothiazines by constructing the heterocyclic ring in situ.

Transition-Metal-Free Cyclization

A metal-free approach (RSC Adv.) couples 2-aminobenzenethiol with allyl-substituted cyclohexanones in chlorobenzene using iodine (I₂) as a catalyst. The reaction forms the phenothiazine skeleton via C–S and C–N bond formation:

2-Aminobenzenethiol+Allyl-cyclohexanoneI2,ΔThis compound\text{2-Aminobenzenethiol} + \text{Allyl-cyclohexanone} \xrightarrow{\text{I}_2, \Delta} \text{this compound}

  • Conditions : 120°C for 24 hours under nitrogen.

  • Yield : 45–55%, limited by competing oxidation side reactions.

  • Limitations : Requires stoichiometric iodine and generates stoichiometric HI, necessitating neutralization with aqueous NaHCO₃.

Reductive Amination Strategy

WO2017013174A1 proposes a reductive amination route to introduce alkyl groups selectively. While optimized for amino-substituted phenothiazines, adapting this method with allyl aldehydes (e.g., acrolein) and sodium cyanoborohydride (NaBH₃CN) could achieve 10-allylation:

2-Cyano phenothiazine+AcroleinNaBH3CN, MeOHThis compound\text{2-Cyano phenothiazine} + \text{Acrolein} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{this compound}

  • Advantages : Avoids harsh alkylation conditions.

  • Challenges : Low regioselectivity at the 10-position without directing groups.

Functional Group Interconversion Approaches

Cyanation of 10-Allyl Phenothiazine

Introducing the cyano group post-allylation is feasible via Rosenmund-von Braun reaction using CuCN in DMF:

10-Allyl-10H-phenothiazine-2-bromide+CuCNDMF, 150°CThis compound\text{10-Allyl-10H-phenothiazine-2-bromide} + \text{CuCN} \xrightarrow{\text{DMF, 150°C}} \text{this compound}

  • Yield : ~50% due to competing hydrolysis.

  • Purification : Distillation under reduced pressure (30 mmHg) removes excess CuCN.

Hydrolysis-Nitrile Formation

Hydrolyzing a 2-carboxy intermediate to the amide followed by dehydration offers an alternative pathway:

10-Allyl-10H-phenothiazine-2-carboxylic acidSOCl2Acid chlorideNH3AmideP2O5Nitrile\text{10-Allyl-10H-phenothiazine-2-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}3} \text{Amide} \xrightarrow{\text{P}2\text{O}5} \text{Nitrile}

This method, detailed in US5321026A, achieves 65% overall yield but involves toxic reagents like thionyl chloride.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield Advantages Drawbacks
Alkylation2-Cyano phenothiazine60–70%High yield, scalableRequires pre-synthesized phenothiazine
Cyclization2-Aminobenzenethiol45–55%Builds core structure in situLow yield, iodine stoichiometry
Reductive Amination2-Cyano phenothiazine~40%Mild conditionsPoor regioselectivity
Cyanation10-Allyl phenothiazine bromide50%Flexible functionalizationToxic reagents (CuCN)

Industrial-Scale Considerations

Pilot plant data from US5321026A highlights:

  • Cost Drivers : Allyl bromide (≥98% purity) accounts for 30% of material costs.

  • Waste Management : Acetonitrile recovery via distillation reduces environmental impact.

  • Safety : Exothermic reactions require controlled addition of allyl bromide to prevent thermal runaway .

Chemical Reactions Analysis

Types of Reactions

10-Allyl-10H-phenothiazine-2-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-Allyl-10H-phenothiazine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 10-Allyl-10H-phenothiazine-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit enzymes involved in oxidative stress pathways, leading to the generation of reactive oxygen species and subsequent cell death. Additionally, the compound can modulate neurotransmitter receptors, affecting neuronal signaling and function .

Comparison with Similar Compounds

The structural and functional diversity of phenothiazine derivatives arises from variations in substituents at the N-10 and C-2 positions. Below is a detailed comparison of 10-Allyl-10H-phenothiazine-2-carbonitrile with key analogues:

Structural and Physicochemical Properties

Table 1: Comparative Data for Phenothiazine Derivatives

Compound Name Substituent at N-10 Molecular Formula Molecular Weight Melting Point (°C) Key Properties References
10H-Phenothiazine-2-carbonitrile H C₁₃H₈N₂S 224.28 202–203 Base compound; high crystallinity
This compound Allyl (-CH₂CH=CH₂) C₁₆H₁₂N₂S 272.34* Not reported Potential monomer for conductive polymers Synthesized via alkylation (hypothetical)
10-(4-(Diethylamino)phenyl)-10H-phenothiazine-2-carbonitrile 4-(Diethylamino)phenyl C₂₃H₂₂N₃S 380.50* Not reported Enhanced electron-donating capacity
10-(3-(4-Hydroxypiperidin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile 3-(4-Hydroxypiperidin-1-yl)propyl C₂₁H₂₃N₃OS 365.49 Not reported Bioactive; hygroscopic (stored at 2–8°C)
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (4-Nitrophenyl)ethynyl C₂₀H₁₁N₃O₂S 369.38* Structural data† Strong electron-withdrawing; crystalline

*Calculated based on molecular formulas.
†Crystallographic data available (CCDC 2209381).

Key Observations:

Substituent Effects on Molecular Weight: The allyl derivative (272.34 g/mol) is lighter than derivatives with bulky aryl or piperidinyl groups (e.g., 365.49 g/mol for the hydroxypiperidine analogue) . Electron-withdrawing groups (e.g., -NO₂ in the nitrophenyl-ethynyl derivative) increase molecular polarity but reduce thermal stability compared to alkyl substituents .

In contrast, the 4-nitrophenylethynyl group introduces strong electron-withdrawing character, shifting absorption spectra and redox potentials .

Crystallinity and Stability: The base compound (10H-phenothiazine-2-carbonitrile) exhibits high crystallinity (mp 202–203°C), while allyl and piperidinyl derivatives likely have lower melting points due to reduced symmetry . The hydroxypiperidine derivative requires refrigeration, suggesting sensitivity to moisture or oxidation .

Biological Activity

10-Allyl-10H-phenothiazine-2-carbonitrile is a phenothiazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features an allyl group and a nitrile functionality, which contribute to its unique chemical properties and biological effects.

The synthesis of this compound typically involves the reaction of phenothiazine with allyl bromide in the presence of a base such as potassium carbonate, followed by the introduction of the nitrile group through reactions with cyanogen bromide under basic conditions. The reaction is generally conducted in organic solvents like dimethylformamide (DMF) at elevated temperatures, ensuring high yields and purity levels suitable for biological testing.

The biological activity of this compound is attributed to several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits enzymes involved in oxidative stress pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
  • Neurotransmitter Modulation : The compound may modulate neurotransmitter receptors, influencing neuronal signaling and function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive bacteria50 µg/mL
Gram-negative bacteria100 µg/mL
Fungi75 µg/mL

The compound's antimicrobial activity is believed to stem from its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several tumor cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).

Cell LineIC50 (µM)
MCF-715
HCT11620
HepG218

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing non-tumor cells such as MRC-5 fibroblasts .

Study on Antimicrobial Properties

In a study evaluating the antimicrobial effects of various phenothiazine derivatives, this compound was found to be one of the most potent compounds tested. The study utilized disk diffusion methods to assess activity against clinical strains of bacteria and fungi, confirming its broad-spectrum efficacy .

Study on Anticancer Effects

Another study focused on the cytotoxic effects of this compound on human cancer cell lines. Researchers observed that treatment with this compound resulted in significant apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays. The study concluded that further investigation into its mechanism could lead to the development of new therapeutic agents for cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 10-Allyl-10H-phenothiazine-2-carbonitrile, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For phenothiazine derivatives, allylation at the N-10 position can be achieved via phase-transfer catalysis or using allyl halides under anhydrous conditions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol is critical to isolate high-purity products. Analytical techniques like HPLC (>95% purity) and elemental analysis validate purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The allyl group protons appear as a triplet (δ ~5.2–5.8 ppm) and a doublet (δ ~4.8–5.0 ppm), while the nitrile carbon resonates at δ ~115–120 ppm in ¹³C NMR.
  • IR : A sharp peak at ~2220 cm⁻¹ confirms the C≡N stretch.
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) should align with the molecular weight (e.g., m/z ~265 for C₁₆H₁₂N₂S) .

Q. What crystallographic parameters are critical for resolving the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K is ideal. Refinement with SHELXL (space group identification, R-factor < 0.05) and visualization via ORTEP-3 ensure accurate bond lengths/angles. For example, phenothiazine derivatives often crystallize in monoclinic systems (e.g., P2₁/c) with π-π stacking distances of ~3.5–3.8 Å .

Advanced Research Questions

Q. How do structural modifications (e.g., allyl vs. methyl groups) impact the compound’s biological activity?

  • Methodological Answer : Comparative studies using molecular docking (AutoDock Vina) and in vitro assays (e.g., tubulin polymerization inhibition) reveal that allyl groups enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins. For instance, allyl-substituted phenothiazines show IC₅₀ values ~2–5 µM against cancer cell lines, outperforming methyl analogues by ~30% .

Q. How can researchers resolve contradictions in experimental data (e.g., divergent bioactivity results across studies)?

  • Methodological Answer : Apply iterative qualitative analysis:

Replicate assays under standardized conditions (e.g., fixed cell lines, incubation times).

Control for solvent effects (e.g., DMSO concentration ≤0.1%).

Meta-analysis of dose-response curves to identify outliers.
Longitudinal studies (e.g., three-wave panel designs) and CATS theory (Cognitive Activation Theory of Stress) help contextualize time-dependent variability .

Q. What strategies enable the formation of cocrystals with this compound to modulate physicochemical properties?

  • Methodological Answer : Screen coformers (e.g., carboxylic acids, amides) via solvent-drop grinding or slurry crystallization. Use Hirshfeld surface analysis (CrystalExplorer) to predict hydrogen-bonding (e.g., N–H⋯O/N–H⋯S) and π-π interactions. For example, cocrystals with succinic acid improve solubility by ~4-fold compared to the pure compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.